molecular formula C34H34N2O8S2 B12771067 2,2'-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid CAS No. 83006-54-6

2,2'-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid

Cat. No.: B12771067
CAS No.: 83006-54-6
M. Wt: 662.8 g/mol
InChI Key: NWKLNSKTGNGCOW-UHFFFAOYSA-N
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Description

2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a central anthracene core with two imino groups and tert-butylbenzenesulphonic acid moieties, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid typically involves the reaction of 9,10-anthraquinone with appropriate amines and sulfonic acid derivatives. The reaction conditions often include:

    Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO) and dichloromethane (DCM).

    Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.

    Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Mixing: Combining the reactants in the appropriate molar ratios.

    Reaction: Conducting the reaction under controlled temperature and pressure conditions.

    Purification: Isolating the product through crystallization, filtration, and drying.

Chemical Reactions Analysis

Types of Reactions

2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.

    Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used.

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective reducing agents.

    Substitution Reactions: Nucleophiles such as amines and thiols can react with the sulfonic acid groups under mild conditions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted sulfonic acid compounds.

Scientific Research Applications

2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to proteins and enzymes, altering their activity.

    Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-methylbenzenesulphonic) acid
  • 2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-butylbenzenesulphonic) acid

Uniqueness

2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid stands out due to its tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and solubility. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Biological Activity

2,2'-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid is a complex organic compound that exhibits significant biological activity. This article delves into its chemical properties, biological effects, and potential applications in various fields, including pharmacology and environmental science.

The compound has a molecular formula of C36H34N2O8S2C_{36}H_{34}N_2O_8S_2 and a molecular weight of approximately 678.83 g/mol. Its structure consists of two 5-tert-butylbenzenesulphonic acid moieties linked by a diimino bridge derived from 9,10-dihydro-9,10-dioxo-1,4-anthrylene.

PropertyValue
Molecular FormulaC36H34N2O8S2C_{36}H_{34}N_2O_8S_2
Molecular Weight678.83 g/mol
LogP10.892
PSA189.36

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit potent antioxidant activities. Studies have shown that such compounds can inhibit lipid peroxidation and scavenge free radicals effectively. For instance, the inhibition capacity against lipid peroxidation was assessed using liver microsomes stimulated by Fe(II)/ADP/ascorbate, revealing significant protective effects against oxidative stress .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies demonstrate that it possesses activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Cytotoxic Effects

Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell death through oxidative stress pathways. Notably, the compound's effectiveness varies across different cell types .

Case Studies

  • Antioxidant Efficacy : A study published in the Journal of the American Chemical Society highlighted the antioxidant profile of related compounds demonstrating their ability to inhibit lipid peroxidation with IC50 values significantly lower than those of conventional antioxidants .
  • Antimicrobial Testing : In a controlled laboratory setting, the compound was tested against E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potential as a therapeutic agent in treating bacterial infections .
  • Cancer Research : A recent investigation into the cytotoxic effects of this compound on human breast cancer cells showed an IC50 value of approximately 15 µM after 48 hours of treatment. The study concluded that the compound's ability to induce ROS could be harnessed for therapeutic purposes in oncology .

Properties

CAS No.

83006-54-6

Molecular Formula

C34H34N2O8S2

Molecular Weight

662.8 g/mol

IUPAC Name

5-tert-butyl-2-[[4-(4-tert-butyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid

InChI

InChI=1S/C34H34N2O8S2/c1-33(2,3)19-11-13-23(27(17-19)45(39,40)41)35-25-15-16-26(30-29(25)31(37)21-9-7-8-10-22(21)32(30)38)36-24-14-12-20(34(4,5)6)18-28(24)46(42,43)44/h7-18,35-36H,1-6H3,(H,39,40,41)(H,42,43,44)

InChI Key

NWKLNSKTGNGCOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C(C)(C)C)S(=O)(=O)O)C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)O

Origin of Product

United States

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